2-[(2-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a pyrimidoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidoquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrimidoquinoline core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures.
Introduction of the Fluorophenyl and Methoxyphenyl Groups: These groups are introduced through nucleophilic substitution reactions. The fluorophenyl group can be added using a fluorobenzene derivative, while the methoxyphenyl group can be introduced using a methoxybenzene derivative.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the intermediate compound with a thiol reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Thiols, amines, alkoxides
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Alcohols: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include the inhibition of kinases or other enzymes critical for cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Chlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-pyrimido[4,5-b]quinoline-4,6-dione
- 2-{[(2-Bromophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-pyrimido[4,5-b]quinoline-4,6-dione
Uniqueness
The uniqueness of 2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione lies in the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity compared to its chlorinated or brominated analogs. This fluorine substitution can lead to improved binding affinity and specificity in biological applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H22FN3O3S |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C25H22FN3O3S/c1-32-16-11-9-14(10-12-16)20-21-18(7-4-8-19(21)30)27-23-22(20)24(31)29-25(28-23)33-13-15-5-2-3-6-17(15)26/h2-3,5-6,9-12,20H,4,7-8,13H2,1H3,(H2,27,28,29,31) |
InChI Key |
GEWORYGYIOWQAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5F |
Origin of Product |
United States |
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